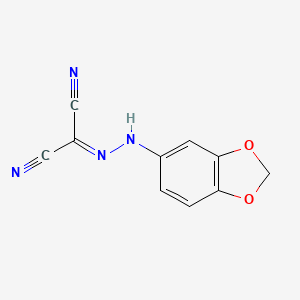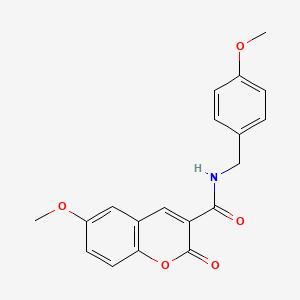
(1,3-benzodioxol-5-ylhydrazono)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (1,3-Benzodioxol-5-ylhydrazono)malononitrile involves reactions of malononitrile with different chemical reactants. For instance, malononitrile reacts with ethyl cyanoacetate to yield polyfunctional substituted pyridine derivatives, which can further react with aniline, hydrazines, and aromatic aldehydes to give condensated products (Mohareb & Fahmy, 1985). Additionally, enaminones have been used as building blocks in heterocyclic syntheses involving malononitrile to create novel routes to dihydropyridazine-4-carboxylic acids (Alnajjar et al., 2008).
Molecular Structure Analysis
Studies involving the molecular structure of derivatives of (1,3-Benzodioxol-5-ylhydrazono)malononitrile, such as benzo-[c,d]-indol-malononitrile derivatives, have shown their ability to intercalate into DNA, demonstrating their potential as efficient antitumor agents. These studies highlight the importance of the molecular structure in determining the binding and activity profiles of these compounds (Li et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of (1,3-Benzodioxol-5-ylhydrazono)malononitrile derivatives allows for the synthesis of various heterocyclic compounds. For example, the Knoevenagel reaction of malononitrile with acetylacetone leads to the formation of pyrazole, pyrazolo[2,3-c]pyridine, and other derivatives, showcasing the versatile chemistry and potential applications of these compounds (Mohareb, 1991).
Physical Properties Analysis
The physical properties of (1,3-Benzodioxol-5-ylhydrazono)malononitrile derivatives, such as crystal structure and hydrogen bonding, have been explored in various studies. For example, the crystal structure and hydrogen-bonding properties of specific derivatives have been characterized, providing insights into the solid-state properties and the potential for excited-state intramolecular proton transfer phenomena (Chen, 2015).
Chemical Properties Analysis
The chemical properties of (1,3-Benzodioxol-5-ylhydrazono)malononitrile and its derivatives are crucial for their potential applications in synthetic chemistry and as antitumor agents. Their reactivity towards various nitriles and the ability to form fused heterocyclic compounds through reactions with salicylaldehydes and o-aminobenzaldehydes under solvent-free conditions highlight the compound's versatility and potential for the synthesis of novel organic compounds (Bhat, Choudhury, & Trivedi, 2012).
Aplicaciones Científicas De Investigación
Synthesis of Polyfunctional Pyridine Derivatives
Malononitrile reacts with ethyl cyanoacetate to produce polyfunctional substituted pyridine derivatives. These derivatives have shown potential in forming condensed products with aniline, hydrazines, and aromatic aldehydes. Such reactions highlight the compound's versatility in synthesizing complex heterocyclic compounds, which could have implications in pharmaceuticals and agrochemicals (Mohareb & Fahmy, 1985).
Ratiometric Fluorescent Strategy for Detection
A ratiometric fluorescent probe has been developed for detecting malononitrile in organic and aqueous phases. This application is significant for monitoring environmental pollutants and understanding their distribution in biological tissues, showcasing the compound's role in environmental and health risk assessments (Gong et al., 2021).
Anticancer Screening of Novel Pyrazole Derivatives
Substituted phenyl hydrazono-malononitrile compounds have been synthesized and screened for their anticancer activities. This research demonstrates the compound's utility in developing potential anticancer agents, specifically against breast carcinoma and human hepatocarcinoma cell lines (Abdelgawad et al., 2014).
Novel DNA Intercalators as Antitumor Agents
Derivatives of "(1,3-benzodioxol-5-ylhydrazono)malononitrile" have been designed and synthesized as efficient antitumor agents without basic side chains. These compounds have shown promising DNA binding and damaging properties, indicating their potential in cancer treatment (Li et al., 2010).
Antimicrobial Activities of Fused Heterocyclic Derivatives
Research into the condensation of malononitrile with various aldehydes under solvent-free conditions has led to the synthesis of novel heterocyclic compounds with significant antimicrobial activities. These findings open avenues for the development of new antimicrobial agents, which are crucial in combating drug-resistant microbial strains (Mohamed et al., 2012).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-4-8(5-12)14-13-7-1-2-9-10(3-7)16-6-15-9/h1-3,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPDHWRELWJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)

![3-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5521660.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5521682.png)
![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)